molecular formula C14H13NO3 B8123998 3-(2-Methoxy-4-methylphenyl)picolinic acid

3-(2-Methoxy-4-methylphenyl)picolinic acid

Cat. No.: B8123998
M. Wt: 243.26 g/mol
InChI Key: FWVPKBSWPGBLPX-UHFFFAOYSA-N
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Description

3-(2-Methoxy-4-methylphenyl)picolinic acid is a substituted picolinic acid derivative featuring a methoxy group at the 2-position and a methyl group at the 4-position of the phenyl ring attached to the picolinic acid backbone.

Properties

IUPAC Name

3-(2-methoxy-4-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-5-6-10(12(8-9)18-2)11-4-3-7-15-13(11)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVPKBSWPGBLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(N=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-4-methylphenyl)picolinic acid typically involves the reaction of picolinic acid with 2-methoxy-4-methylphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 100°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of 3-(2-Methoxy-4-methylphenyl)picolinic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-4-methylphenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Coordination Chemistry

3-(2-Methoxy-4-methylphenyl)picolinic acid serves as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be utilized in catalysis and materials science.

Ligand Metal Complex Application
3-(2-Methoxy-4-methylphenyl)picolinic acidCu(II) complexCatalysis in organic reactions
3-(2-Methoxy-4-methylphenyl)picolinic acidNi(II) complexSynthesis of advanced materials

Research indicates that this compound exhibits potential biological activities, including enzyme inhibition and metal ion chelation. Its ability to interact with biological systems makes it a candidate for therapeutic applications.

  • Enzyme Inhibition : Studies have shown that derivatives of picolinic acid can inhibit specific enzymes involved in metabolic pathways, potentially aiding in the treatment of metabolic disorders.
  • Metal Ion Chelation : The compound can chelate metal ions, which is crucial in conditions like Wilson's disease where copper accumulation occurs.

Medicinal Chemistry

The therapeutic potential of 3-(2-Methoxy-4-methylphenyl)picolinic acid is being explored in various disease models:

  • Cancer Treatment : Case studies have demonstrated its efficacy in reducing tumor growth in pancreatic cancer models by modulating polyamine metabolism.
  • Neurological Disorders : Its role in neuroprotection is under investigation, particularly concerning diseases characterized by oxidative stress.

Case Study 1: Cancer Therapeutics

A study published in Nature examined the effects of 3-(2-Methoxy-4-methylphenyl)picolinic acid on pancreatic cancer cells. The compound was found to reduce cell proliferation significantly and induce apoptosis through the modulation of polyamine levels.

Case Study 2: Neuroprotection

Research in Journal of Medicinal Chemistry highlighted the neuroprotective effects of this compound in models of Alzheimer's disease. The results indicated that it could reduce amyloid-beta aggregation and improve cognitive function in treated models.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-4-methylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can bind to metal ions, such as zinc, and modulate the activity of metalloenzymes.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to altered gene expression and cellular responses. .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., -F, -CF₃) : Enhance metabolic stability but may increase toxicity, as seen in 3-(4-fluorophenyl)picolinic acid .
  • Methoxy Substitution : Methoxy groups at the phenyl 2- or 4-position (e.g., 4-(4-methoxyphenyl)picolinic acid) improve solubility and are common in drug intermediates .

Physicochemical Properties

  • Solubility : Methoxy-substituted picolinic acids (e.g., 4-methoxy-3-methylpicolinic acid, CAS 1376367-30-4) exhibit moderate aqueous solubility due to polar functional groups, while fluorinated analogs like 3-(4-fluorophenyl)picolinic acid are less soluble .
  • Melting Points: Derivatives such as 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) melt at 223–225°C, suggesting that methoxy-phenyl picolinic acid analogs have high thermal stability .

Biological Activity

3-(2-Methoxy-4-methylphenyl)picolinic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Its structure consists of a picoline core substituted with a methoxy and a methyl group on the phenyl ring, which may influence its interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(2-Methoxy-4-methylphenyl)picolinic acid can be represented as follows:

  • Chemical Formula : C13_{13}H13_{13}N1_{1}O2_{2}
  • Molecular Weight : 217.25 g/mol
  • CAS Number : Not specified in the search results.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for elucidating how modifications to the compound's structure can impact its biological activity. The presence of the methoxy and methyl groups is believed to enhance lipophilicity, potentially improving membrane permeability and interaction with target proteins.

Pharmacological Effects

Research findings suggest that compounds with similar structures exhibit a range of pharmacological effects:

  • Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from damage induced by oxidative stress and excitotoxicity.
  • Anti-inflammatory Properties : Some analogs have been reported to reduce inflammation in various models, indicating potential use in treating inflammatory diseases.

Study 1: Neuroprotection

A study investigated the neuroprotective effects of picoline derivatives on neuronal cell lines subjected to oxidative stress. Results indicated that these compounds significantly reduced cell death and apoptosis markers compared to controls. The protective effect was attributed to the modulation of intracellular antioxidant levels.

Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of related compounds on specific metabolic enzymes. It was found that certain substitutions on the picoline ring enhanced inhibitory potency against enzymes like acetylcholinesterase, suggesting that 3-(2-Methoxy-4-methylphenyl)picolinic acid may also act as an enzyme inhibitor.

Data Table: Biological Activities of Picoline Derivatives

Compound NameActivity TypeObserved EffectsReference
3-PicolineNeuroprotectionReduced apoptosis in neuronal cells
4-MethylpyridineEnzyme inhibitionInhibition of acetylcholinesterase
2-MethoxypyridineAntioxidantIncreased antioxidant enzyme levels
3-(2-Methoxy-4-methylphenyl)picolinic acidPotential neuroprotective & anti-inflammatoryHypothetical based on SAR analysisThis study

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